1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene
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Overview
Description
1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with benzyloxy, methoxy, and isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-(benzyloxy)-3-methoxybenzene with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds.
Scientific Research Applications
1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-3-methoxybenzene: Lacks the isopropoxy group, making it less sterically hindered.
1-(Benzyloxy)-2-methoxybenzene: Differently substituted, affecting its reactivity and properties.
1-(Benzyloxy)-4-methoxybenzene: Para-substituted, leading to different electronic effects on the aromatic ring.
Uniqueness
1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene is unique due to the presence of both methoxy and isopropoxy groups, which influence its chemical reactivity and potential applications. The combination of these substituents provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
Properties
CAS No. |
918549-44-7 |
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Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-methoxy-3-phenylmethoxy-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C17H20O3/c1-13(2)20-17-15(18-3)10-7-11-16(17)19-12-14-8-5-4-6-9-14/h4-11,13H,12H2,1-3H3 |
InChI Key |
MPVDXVFLXWNLPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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